5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole
Overview
Description
5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole is a chemical compound with the molecular formula C10H6ClF3N2O It is known for its unique structure, which includes a trifluoromethyl group and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole typically involves the reaction of 4-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then cyclized using a chlorinating agent such as phosphorus oxychloride to yield the desired isoxazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of other heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group and isoxazole ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-(4-trifluoromethyl-phenyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(4-tolyl)-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Uniqueness
5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole is unique due to the presence of both a trifluoromethyl group and an isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-6-9-5-10(16-17-9)7-1-3-8(4-2-7)11(13,14)15/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKGLAFNLGTRGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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